REACTION_CXSMILES
|
C(O[CH2:5][CH3:6])(=O)C.S(Cl)([Cl:9])=O.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[ClH:9].[Cl-:9].[N:11]1[CH:16]=[CH:15][C:14]([N+:11]2[CH:6]=[CH:5][CH:14]=[CH:13][CH:12]=2)=[CH:13][CH:12]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass is refluxed for 4 hours at 77-80° C
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate and unreacted thionyl chloride are distilled off at atmospheric pressure
|
Type
|
WAIT
|
Details
|
Left over reaction mass
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 40° C
|
Type
|
ADDITION
|
Details
|
Then anhydrous ethyl alcohol is added slowly
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 60° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass
|
Type
|
TEMPERATURE
|
Details
|
cooled up to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with anhydrous ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |